1-[(4-chlorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0961414 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Treatment
One significant application involves the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including 1-[(4-chlorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide derivatives, as potential drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. The study found that these compounds showed promising enzyme inhibition, indicating their potential as new drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Antimicrobial Activity
Another research application is in the development of antimicrobial agents. Synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated the potential of these compounds as antimicrobial agents. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity, with several new compounds showing significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Anticancer Activity
Research into the anticancer activity of derivatives highlights the compound's application in cancer therapy. Studies focusing on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity also suggest the potential use of these compounds in developing treatments targeting various cancer types. These studies showcase the derivatives' moderate inhibitory effects but with a relative increase in activity against Gram-negative bacterial strains, suggesting a pathway for developing new anticancer agents (Iqbal et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDTPZQYALEIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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